molecular formula C7H15ClSi B14687297 But-3-enyl-(chloromethyl)-dimethylsilane CAS No. 33558-80-4

But-3-enyl-(chloromethyl)-dimethylsilane

Cat. No.: B14687297
CAS No.: 33558-80-4
M. Wt: 162.73 g/mol
InChI Key: LWFUCPVQVHMPIG-UHFFFAOYSA-N
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Description

But-3-enyl-(chloromethyl)-dimethylsilane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chloromethyl group, and a but-3-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-enyl-(chloromethyl)-dimethylsilane typically involves the reaction of but-3-enylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:

But-3-enyl-MgBr+ClCH2Si(CH3)2ClThis compound+MgBrCl\text{But-3-enyl-MgBr} + \text{ClCH}_2\text{Si(CH}_3\text{)}_2\text{Cl} \rightarrow \text{this compound} + \text{MgBrCl} But-3-enyl-MgBr+ClCH2​Si(CH3​)2​Cl→this compound+MgBrCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

But-3-enyl-(chloromethyl)-dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the but-3-enyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Addition Reactions: Reagents such as bromine or hydrogen chloride can be used in the presence of a catalyst or under UV light to facilitate the addition to the double bond.

Major Products Formed

    Substitution Reactions: Products include azidomethyl-dimethylsilane, thiocyanatomethyl-dimethylsilane, and aminomethyl-dimethylsilane.

    Addition Reactions: Products include 1,2-dibromo-but-3-enyl-(chloromethyl)-dimethylsilane and 1-chloro-2-but-3-enyl-(chloromethyl)-dimethylsilane.

Scientific Research Applications

But-3-enyl-(chloromethyl)-dimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound can be used in the preparation of silicon-based polymers and resins with unique properties.

    Biological Studies: It can be used as a precursor for the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a coupling agent in the formulation of adhesives and sealants.

Mechanism of Action

The mechanism of action of But-3-enyl-(chloromethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The double bond in the but-3-enyl group can participate in addition reactions, allowing the compound to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • But-3-enyl-(bromomethyl)-dimethylsilane
  • But-3-enyl-(iodomethyl)-dimethylsilane
  • But-3-enyl-(methoxymethyl)-dimethylsilane

Uniqueness

But-3-enyl-(chloromethyl)-dimethylsilane is unique due to the presence of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds. Additionally, the but-3-enyl group offers the potential for further functionalization through addition reactions, enhancing its versatility in organic synthesis.

Properties

CAS No.

33558-80-4

Molecular Formula

C7H15ClSi

Molecular Weight

162.73 g/mol

IUPAC Name

but-3-enyl-(chloromethyl)-dimethylsilane

InChI

InChI=1S/C7H15ClSi/c1-4-5-6-9(2,3)7-8/h4H,1,5-7H2,2-3H3

InChI Key

LWFUCPVQVHMPIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC=C)CCl

Origin of Product

United States

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